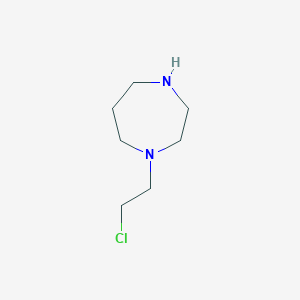![molecular formula C18H18N2O2 B14610319 1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-72-8](/img/structure/B14610319.png)
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole is an organic compound that features a complex structure with both aromatic and imidazole components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The imidazole ring is known to interact with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its combination of aromatic and imidazole structures, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
58041-72-8 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-[[4-[(4-methoxyphenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C18H18N2O2/c1-21-17-6-4-16(5-7-17)13-22-18-8-2-15(3-9-18)12-20-11-10-19-14-20/h2-11,14H,12-13H2,1H3 |
InChI Key |
BGYCCJQPEKVQMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)

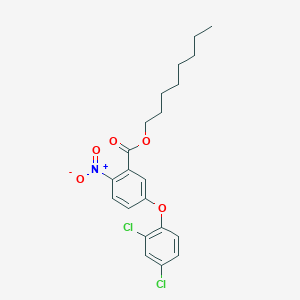
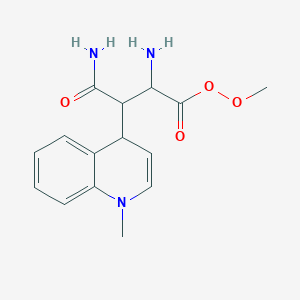

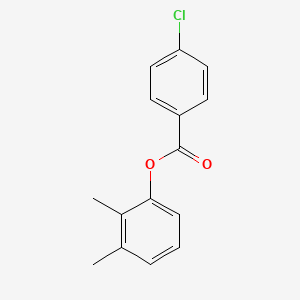
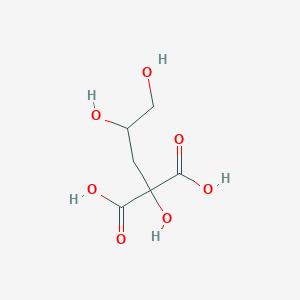
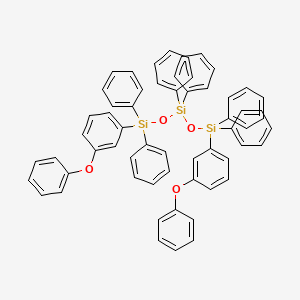
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)

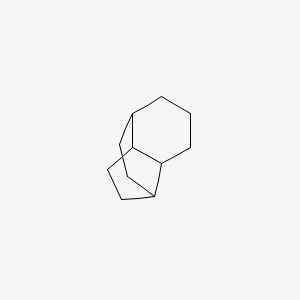
![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)
